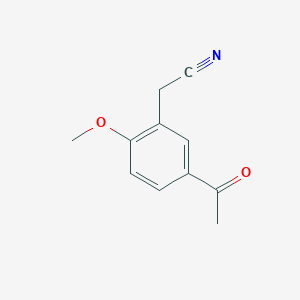

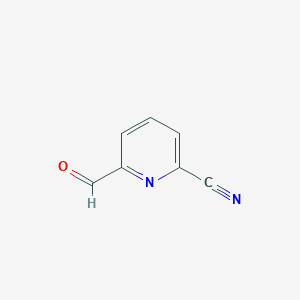

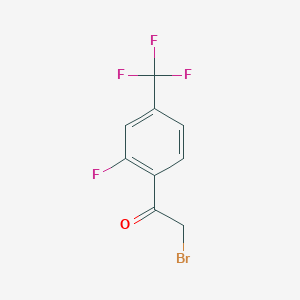

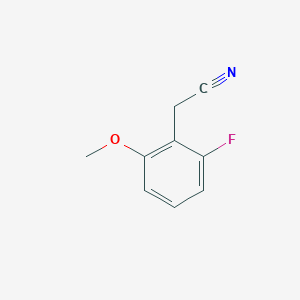

2-(2-Fluoro-6-methoxyphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-6-methoxyphenyl)acetonitrile (FMPA) is an important intermediate in the synthesis of a variety of organic compounds. It is a colorless liquid with a sweet odor and is highly soluble in water. FMPA has been used in the manufacture of pharmaceuticals, pesticides, fragrances, and other specialty chemicals. FMPA has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles.

Scientific Research Applications

Electrochemical Synthesis

Electrochemical methods provide a versatile approach for synthesizing vinyl fluorides, which are valuable intermediates in organic synthesis. The electrolytic reduction of phenyl sulphones in acetonitrile can lead to the formation of 1-fluoro-2-aryl-ethylenes, a process involving cleavage of carbon-sulphur and/or carbon-fluorine bonds. This method highlights the potential of electrochemical reactions in generating fluorinated compounds, which are of interest due to their applications in pharmaceuticals and agrochemicals (Kunugi et al., 1993).

Structural Analysis and Organic Transformations

The crystal structure analysis of acrylonitrile derivatives, which are structurally related to 2-(2-Fluoro-6-methoxyphenyl)acetonitrile, provides insights into their potential for forming bioactive heterocycles. Such compounds are important in medicinal chemistry for their capacity to undergo various organic transformations, leading to new biologically active molecules (Naveen et al., 2006).

Anticonvulsant Activity

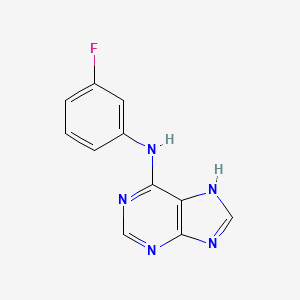

Research on pyrimidine-5-carbonitrile derivatives demonstrates the importance of fluorinated phenyl groups in enhancing anticonvulsant activity. Such studies are crucial for developing new therapeutic agents for epilepsy and other seizure disorders, showcasing the role of fluorinated compounds in medicinal chemistry (Shaquiquzzaman et al., 2012).

Antimicrobial Schiff Bases

The synthesis of Schiff bases using fluorinated phenyl groups indicates their potential antimicrobial activity. These compounds represent a promising area of research for developing new antimicrobial agents, particularly in the context of increasing resistance to existing antibiotics (Puthran et al., 2019).

Synthesis of Indolenines

An innovative approach to synthesizing indolenines, which are core structures in many natural products and dyes, involves the reaction of 2-methoxyphenyl acetonitrile derivatives with various reagents. This methodology offers a new route to these important heterocycles, highlighting the versatility of fluorinated compounds in organic synthesis (Huber et al., 2019).

Properties

IUPAC Name |

2-(2-fluoro-6-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTMDGUTWAQZBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381387 |

Source

|

| Record name | 2-(2-fluoro-6-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-18-5 |

Source

|

| Record name | 2-Fluoro-6-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluoro-6-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.